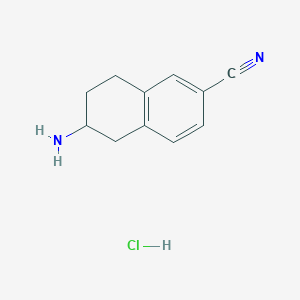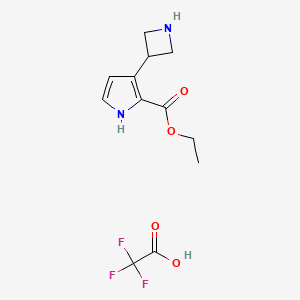![molecular formula C22H27ClN2O3 B13548391 1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone;hydrochloride](/img/structure/B13548391.png)
1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone;hydrochloride is a complex organic compound with a unique structure that includes a piperidine ring, a benzodioxin moiety, and an ethanone group
準備方法
The synthesis of 1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone;hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a ketone.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Attachment of the Benzodioxin Moiety: The benzodioxin moiety can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the benzodioxin group.
Formation of the Ethanone Group: The ethanone group can be introduced through an acylation reaction, where an acyl chloride or anhydride is reacted with the appropriate nucleophile.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing cost and environmental impact.
化学反応の分析
1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the ketone group to an alcohol or the nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone;hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: The compound can be used to study the pharmacokinetics and pharmacodynamics of related compounds.
Biochemistry: The compound can be used to investigate the biochemical pathways and molecular mechanisms involved in its action.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved in its action depend on the nature of the target and the context in which the compound is used.
類似化合物との比較
1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone;hydrochloride can be compared with other similar compounds, such as:
1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-one: This compound has a similar structure but with an indene moiety instead of a benzodioxin moiety.
1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-one hydrochloride: This compound is the hydrochloride salt form of the previous compound.
特性
分子式 |
C22H27ClN2O3 |
|---|---|
分子量 |
402.9 g/mol |
IUPAC名 |
1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C22H26N2O3.ClH/c23-16-22(18-6-2-1-3-7-18)9-11-24(12-10-22)20(25)15-17-5-4-8-19-21(17)27-14-13-26-19;/h1-8H,9-16,23H2;1H |
InChIキー |
LCNNGASGOUWASK-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1(CN)C2=CC=CC=C2)C(=O)CC3=C4C(=CC=C3)OCCO4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13548310.png)


![1-[(3S,4R)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-phenylmethoxyethanone;hydrochloride](/img/structure/B13548342.png)

![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(4-fluorophenyl)cyclobutane-1-carboxylicacid,trans](/img/structure/B13548351.png)

![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B13548360.png)

![1-Aminospiro[3.3]heptane-1-carboxylicacidhydrochloride](/img/structure/B13548374.png)

![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-2-hydroxyacetic acid](/img/structure/B13548379.png)


